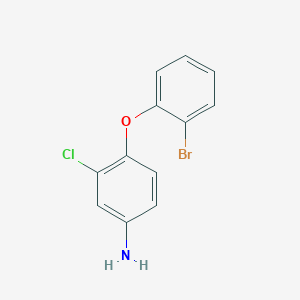

4-(2-Bromophenoxy)-3-chloroaniline

Description

Contextualizing Substituted Anilines and Aryl Ethers in Chemical Science

Substituted anilines are a class of organic compounds that are fundamental building blocks in the synthesis of a vast array of industrially and biologically important molecules. Their utility stems from the reactive amino group attached to an aromatic ring, which can be readily modified to create more complex structures. These compounds are pivotal in the production of dyes, polymers, and pharmaceuticals.

Aryl ethers, characterized by an oxygen atom connecting two aromatic rings, are another critical structural motif. The diaryl ether linkage is noted for its chemical stability and can be found in numerous natural products and synthetic compounds with significant biological activities. cymitquimica.com This framework is a key component in various drugs, contributing to their efficacy and pharmacokinetic properties. cymitquimica.comwikipedia.orgbeilstein-journals.org

Research Significance of Halogenated Phenoxy Anilines

The introduction of halogen atoms into the structure of phenoxy anilines can profoundly influence their physicochemical properties and biological activity. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated phenoxy anilines an area of intense research interest, particularly in the field of drug discovery. Compounds with this structural framework are investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.

Scope and Research Objectives for 4-(2-Bromophenoxy)-3-chloroaniline

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of this molecule, including its chemical and physical properties. A significant part of the discussion will revolve around potential synthetic methodologies for its preparation, drawing from established reactions for similar structures. Although direct research on this specific compound is not extensively published, its structural similarity to key intermediates in the synthesis of targeted cancer therapies like sorafenib (B1663141) and regorafenib (B1684635) underscores its potential significance. rsc.orgwikipedia.orgresearchgate.net Therefore, this article will also explore its prospective role as a valuable intermediate in the development of novel bioactive compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 945006-23-5 | fishersci.it |

| Molecular Weight | 298.56 g/mol | fishersci.it |

| Molecular Formula | C12H9BrClNO | bldpharm.com |

| Purity | >95% | cymitquimica.com |

Detailed Research Findings

While specific research exclusively dedicated to this compound is limited, its structural components suggest a significant potential as an intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. The molecule combines the key features of a substituted aniline (B41778) and a halogenated diaryl ether, both of which are prevalent in many bioactive compounds.

The synthesis of structurally related diaryl ether anilines is a critical step in the production of multi-kinase inhibitors used in cancer therapy. For instance, the core of drugs like sorafenib and regorafenib contains a phenoxy aniline moiety. The synthetic strategies for these drugs often involve the coupling of a substituted phenol (B47542) with a nitro- or amino-substituted aryl halide, followed by further functionalization. rsc.orgwikipedia.orgresearchgate.netorganic-chemistry.org

Given this precedent, this compound is a highly plausible precursor or analogue for the synthesis of novel kinase inhibitors or other biologically active molecules. The presence of bromine and chlorine atoms offers distinct sites for further chemical modification through various cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential synthetic routes to this compound itself would likely employ well-established methods for diaryl ether formation. The Ullmann condensation is a classic and still widely used method for coupling an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.orgacs.orgarkat-usa.org In a potential synthesis of the target molecule, this could involve the reaction of 2-bromophenol (B46759) with 4-amino-2-chlorobenzonitrile (B1265742) followed by hydrolysis, or a related strategy.

Alternatively, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer another versatile approach. rsc.orgwikipedia.orgresearchgate.net This could involve the coupling of 4-phenoxy-3-chloroaniline with a brominating agent or the reaction of an appropriately substituted diaryl ether with an aminating reagent. The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability of the process.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenoxy)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUWRWNTYKRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Bromophenoxy 3 Chloroaniline

Established Synthetic Pathways and Mechanistic Considerations

The construction of the 4-(2-bromophenoxy)-3-chloroaniline backbone can be approached through several established synthetic strategies. The key steps involve the formation of the diaryl ether linkage and the introduction of the aniline (B41778) functionality, which can be performed in different sequences.

Nucleophilic Aromatic Substitution (SNAr) Routes to Phenoxy Anilines

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds, particularly for creating phenoxy aniline structures. osti.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.nettum.de The subsequent departure of a leaving group restores the aromaticity of the ring.

For this pathway to be effective, the aromatic ring bearing the leaving group must be "activated" by potent electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group. osti.govsemanticscholar.org In a potential synthesis of this compound, a plausible starting material would be 3,4-dichloronitrobenzene (B32671). Here, the nitro group at the 1-position strongly activates the chlorine at the 4-position for nucleophilic attack by the 2-bromophenoxide ion. The chlorine at the 3-position is significantly less activated. Following the SNAr reaction to form the diaryl ether, the nitro group can be reduced to the primary amine, yielding the final product. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in Sₙ1 and Sₙ2 reactions. osti.gov

Copper-Catalyzed Cross-Coupling Strategies for Diarylethers

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a cornerstone of diaryl ether synthesis. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgjsynthchem.com Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.org

A typical procedure involves a copper(I) salt, such as copper(I) iodide (CuI), and a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.orgjsynthchem.comiitk.ac.in For the synthesis of the target molecule, one could couple 3-chloro-4-haloaniline (or a protected version) with 2-bromophenol (B46759), or alternatively, couple 4-aminophenol (B1666318) with a dihalobenzene derivative. A highly relevant analogue, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, was synthesized by reacting 3,4-dichloronitrobenzene with 4-chlorophenol (B41353) using copper powder and potassium hydroxide, followed by reduction of the nitro group. nih.gov This demonstrates the viability of a copper-catalyzed C-O bond formation as a key step.

Table 1: Representative Conditions for Copper-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Iodide | Phenol | CuI / SDS | Et₃N | DMF | - | High | jsynthchem.com |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | >210 | - | wikipedia.org |

| Arylboronic Acid | Phenol | Cu(OAc)₂ | Pyridine/Et₃N | CH₂Cl₂ | RT | High | organic-chemistry.org |

| Aryl Halide | Phenol | CuI / Dimethylglycine | Cs₂CO₃ | DMF | 130 | - | nih.gov |

| Aryl Bromide | p-Cresol | CuI(PPh₃) | K₂CO₃ | Toluene | - | Good | arkat-usa.org |

Palladium-Catalyzed Amination Approaches

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to anilines from aryl halides. rsc.orgorganic-chemistry.org This reaction is highly valued for its broad substrate scope and functional group tolerance, often succeeding where traditional methods like SNAr fail, especially when the aryl halide lacks activating electron-withdrawing groups. youtube.com

In a synthesis targeting this compound, the Buchwald-Hartwig reaction could be employed to introduce the amine group onto a pre-formed diaryl ether precursor, such as 1-bromo-4-(2-bromophenoxy)-2-chlorobenzene. The reaction typically uses a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a sterically hindered and electron-rich phosphine (B1218219) ligand. rsc.org The choice of ligand is critical for the efficiency of the catalytic cycle. Ammonia (B1221849) itself can be used, often in the form of a solution in dioxane or as an ammonia surrogate like lithium bis(trimethylsilyl)amide. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Ligand Systems for Palladium-Catalyzed Amination

| Ligand Family | Example Ligand | Key Features | Typical Substrates | Reference |

| Biaryl Phosphines | XPhos, SPhos | Sterically hindered, electron-rich | Aryl chlorides, bromides, triflates | rsc.org |

| Dialkyl Biheteroaryl Phosphines | KPhos | Suppresses hydroxylation side products | Aryl chlorides and bromides with aqueous NH₃ | organic-chemistry.org |

| Phosphetanes | (CyPF-t-Bu) | Highly active and selective for NH₃ coupling | Aryl chlorides, bromides, iodides | organic-chemistry.org |

| Oxalic Diamides | Bisaryl Oxalic Diamides | Used with CuI for amination | Aryl chlorides with aqueous NH₃ | organic-chemistry.org |

Reaction Mechanisms of Halogenated Anilines with Phenols

The direct reaction between a halogenated aniline and a phenol to form a diaryl ether linkage is typically achieved via a metal-catalyzed cross-coupling reaction, most commonly an Ullmann-type C-O coupling. The mechanism for a copper-catalyzed reaction is believed to proceed through a catalytic cycle. organic-chemistry.org

In-situ Reagent Formation : The base (e.g., KOH) deprotonates the phenol to form a phenoxide. The active Cu(I) catalyst can be generated in situ from a Cu(II) precursor or used directly.

Oxidative Addition : The aryl halide (the halogenated aniline component) undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl-halide intermediate.

Ligand Exchange : The phenoxide displaces the halide from the copper center.

Reductive Elimination : The final C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the diaryl ether product and regenerating the Cu(I) catalyst, which re-enters the catalytic cycle. organic-chemistry.org

An alternative SNAr mechanism is generally less favorable for non-activated anilines. The amino group is an electron-donating group, which deactivates the ring toward nucleophilic attack. tum.de Therefore, without a strong ortho or para EWG, the high energy barrier for the formation of the Meisenheimer complex makes the SNAr pathway kinetically prohibitive.

Development of Novel Synthetic Routes

The complexity of this compound necessitates the development of synthetic routes with exceptional control over selectivity.

Investigation of Chemo-, Regio-, and Stereoselectivity in Synthesis

The successful synthesis of this compound hinges on precise control over several aspects of selectivity.

Regioselectivity : This is the most critical challenge. The substituents must be installed at the correct positions on both aromatic rings. For instance, in a coupling reaction between a substituted aniline and a substituted phenol, the reaction must occur at the desired halogen. A synthetic plan might involve the regioselective bromination and chlorination of aniline or a precursor. The inherent directing effects of the substituents play a crucial role. For example, the C-H azidation of anilines has been shown to be regioselective, demonstrating that specific positions on an aniline ring can be targeted. nih.gov Similarly, the amination of some quinone derivatives can be highly regioselective based on electronic factors. nih.gov

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. The target molecule contains both a chloro and a bromo substituent. In metal-catalyzed cross-coupling reactions, it is often possible to achieve selective reactivity. For example, in palladium-catalyzed couplings, the reactivity order of halogens is typically I > Br > OTf > Cl, allowing for the selective coupling at the bromine atom while leaving the chlorine atom intact. Furthermore, the amino group is reactive and may require protection (e.g., as an acetamide) during certain synthetic steps to prevent unwanted side reactions, followed by a deprotection step. researchgate.net

Stereoselectivity : While the final molecule, this compound, is achiral and thus does not present stereochemical challenges itself, the principles of stereoselectivity are vital in broader organic synthesis. Stereoselective reactions control the formation of specific stereoisomers when chiral centers or geometric isomers are possible. Should a synthetic route involve chiral catalysts or intermediates, controlling the stereochemical outcome would be paramount.

Exploration of Asymmetric Synthesis Strategies for Chiral Analogs

The development of chiral analogs of this compound is a significant area of research, driven by the fact that enantiomeric forms of a molecule can have vastly different biological activities. nih.gov In drug discovery, one enantiomer may provide the desired therapeutic effect while the other could be inactive or even cause adverse effects. nih.gov Asymmetric synthesis, which converts achiral starting materials into a single chiral product, is therefore a critical tool. nih.gov

While specific research into the asymmetric synthesis of this compound is not extensively published, general strategies applicable to the synthesis of chiral diaryl ethers and anilides are well-established. These methods often focus on the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The C(aryl)-O and C(aryl)-N bonds in phenoxy aniline structures can be targets for creating such axial chirality. nih.gov

Key asymmetric strategies include:

Catalytic Asymmetric N-Arylation: This involves using a chiral catalyst system, often a palladium catalyst with a chiral phosphine ligand like (R)-DTBM-SEGPHOS, to control the stereochemistry of the C-N bond formation. nih.gov

Kinetic Resolution: This technique can be used to separate a racemic mixture. For example, a chiral lithium amide base can be used in substoichiometric amounts to selectively react with one enantiomer of a racemic anilide, allowing the other to be isolated in high enantiomeric excess. nih.gov

Chiral Pool Synthesis: This approach utilizes commercially available chiral starting materials. For instance, a chiral building block could be used to introduce stereochemistry into the molecule, which is then carried through subsequent reaction steps. nih.gov

Table 1: Overview of Asymmetric Synthesis Strategies for Chiral Analogs

| Strategy | Description | Potential Application to this compound | Key Considerations |

|---|---|---|---|

| Catalytic Asymmetric Coupling | Use of a transition metal (e.g., Palladium, Copper) with a chiral ligand to control the stereoselective formation of the C-O or C-N bond. | Formation of the diaryl ether bond or amination step could be rendered asymmetric. | Development of a specific ligand-catalyst system that is effective for the substituted substrates. |

| Organocatalytic Atroposelective Synthesis | Employment of small organic molecules (e.g., chiral phosphoric acids, isothioureas) as catalysts to achieve enantioselective synthesis of axially chiral compounds. nih.govbeilstein-journals.org | Could be applied to the synthesis of atropisomeric anilides by controlling the C-N bond rotation. nih.gov | Catalyst design is crucial and often substrate-specific. Reaction conditions must be finely tuned. beilstein-journals.org |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically-enriched substrate. nih.gov | A racemic mixture of this compound could be resolved using a chiral reagent or catalyst. | Maximum theoretical yield is 50% for the resolved enantiomer. Requires an efficient separation method. |

| Chiral Pool Synthesis | Incorporation of a readily available, enantiomerically pure starting material (e.g., chiral amino acids, glycidyl (B131873) ethers) into the synthesis pathway. nih.gov | A chiral precursor could be used to build one of the aromatic rings or a substituent. | Availability of suitable chiral starting materials. The synthesis must proceed without racemization. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves careful consideration of solvents and the development of more environmentally friendly catalysts.

Solvent Selection and Optimization for Sustainable Synthesis

Solvent choice is a critical aspect of green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, environmental impact, and industrial viability. ubc.carsc.org

Commonly used solvents in the synthesis of diaryl ethers and anilines, such as N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and chlorinated solvents like dichloromethane (B109758) (DCM), are often classified as problematic or hazardous due to toxicity and environmental concerns. rsc.orgwhiterose.ac.uk Green chemistry encourages their replacement with more benign alternatives.

Table 2: Green Solvent Selection Guide for Phenoxy Aniline Synthesis

| Classification | Solvents | Rationale and Greener Alternatives |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol (i-PrOH), Ethyl acetate (B1210297) (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, biodegradable, and derived from renewable resources in some cases. 2-MeTHF is a preferable alternative to THF. rsc.orgwhiterose.ac.uk |

| Problematic/Usable | Toluene, Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO), Cyclohexane | Pose some health or environmental risks. Toluene is suspected of causing organ damage. whiterose.ac.uk Their use should be minimized or substituted if possible. |

| Hazardous/Banned | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Benzene (B151609), 1,4-Dioxane, Carbon tetrachloride | High toxicity, carcinogenicity, or significant environmental impact. ubc.cawhiterose.ac.uk Benzene and carbon tetrachloride are often banned for new processes. ubc.ca Safer alternatives are strongly recommended. |

Sustainable synthesis practices also emphasize the potential for solvent recycling, which can reduce waste and lower process costs, especially for more expensive solvents. ubc.ca

Catalyst Development for Environmentally Benign Processes

Catalyst development is central to creating greener synthetic routes. Efforts are focused on replacing stoichiometric reagents with catalytic alternatives and developing catalysts that are more efficient, selective, and less toxic.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a powerful alternative to often toxic or expensive metal catalysts. uni-giessen.de This approach aligns with green chemistry principles by avoiding heavy metal contamination in the final product and waste streams. uni-giessen.de While specific applications to this compound are not detailed in the literature, the principles of organocatalysis have been successfully applied to related transformations, such as the synthesis of anilides and C-O bond formation. nih.govuni-giessen.de For instance, thiourea-based catalysts have proven effective in a variety of reactions, and chiral phosphoric acids are used in the atroposelective synthesis of axially chiral compounds. nih.govuni-giessen.de

The formation of the aryl ether bond is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most common methods for this transformation. researchgate.net

Ullmann Condensation: This classic reaction typically involves the coupling of an aryl halide with a phenol using a stoichiometric or catalytic amount of copper. researchgate.netorganic-chemistry.org Modern variations use ligands like N,N-dimethylglycine to allow the reaction to proceed under milder conditions. organic-chemistry.org

Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed cross-coupling reaction is highly versatile and widely used for the formation of C-N and C-O bonds. acsgcipr.org It allows for the coupling of aryl halides or triflates with amines or alcohols under relatively mild conditions. The choice of phosphine ligand is critical to the success of the reaction. acsgcipr.org

Recent research in this area focuses on developing more sustainable catalytic systems. This includes using more abundant and less toxic base metals like copper, nickel, and iron as alternatives to palladium. researchgate.netacsgcipr.org Additionally, strategies that avoid halogenated intermediates, such as those involving C-H activation, are being explored to further enhance the green credentials of these processes. acsgcipr.org

Process Optimization and Scale-Up Research

Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization and scale-up research. The primary goals are to ensure the process is safe, cost-effective, reproducible, and environmentally sustainable, while maintaining high product quality and yield.

For a molecule like this compound, which is likely an intermediate in the synthesis of more complex molecules such as pharmaceuticals or agrochemicals, process optimization would focus on several key parameters.

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Objective | Key Considerations |

|---|---|---|

| Catalyst Loading | Minimize the amount of catalyst used without compromising reaction time or yield to reduce costs and metal waste. | For palladium-catalyzed reactions, even small reductions in loading can lead to significant cost savings. Studies on catalyst activity and stability are crucial. orientjchem.org |

| Reaction Conditions | Optimize temperature, pressure, and concentration to maximize throughput and minimize energy consumption. | For the hydrogenation of a nitro group to an aniline, for example, optimizing hydrogen pressure and temperature is key to achieving high selectivity and avoiding side reactions like dehalogenation. mdpi.com |

| Solvent & Reagent Stoichiometry | Use the minimum amount of solvent necessary for an effective reaction and workup. Employ reagents in near-equimolar amounts to reduce waste. | Moving from laboratory excess to optimized industrial stoichiometry is a common goal. Solvent recycling protocols are often developed at this stage. ubc.ca |

| Impurity Profile | Identify and control the formation of impurities to ensure the final product meets quality specifications. | The synthesis of a related compound, 4-bromo-2-chloroaniline, highlights the importance of purification steps and the potential for impurities to affect melting points and final quality. researchgate.net |

| Workup & Isolation | Develop a simple, efficient, and scalable procedure for isolating the product. | This may involve optimizing crystallization conditions or extraction procedures to maximize recovery and purity while minimizing solvent use. |

Research into the scale-up of similar diaryl ether syntheses, such as for the drug tezacaftor, demonstrates a typical approach. This includes regioselective bromination, acid-catalyzed ring opening, and metal-catalyzed coupling reactions, all of which must be optimized for large-scale production. nih.gov

Reaction Condition Optimization for Enhanced Yield and Purity

The synthesis of this compound involves the formation of a diaryl ether bond and the presence of a substituted aniline moiety. The key reactions for creating such structures are typically the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org Optimization of these reactions is critical for maximizing yield and ensuring the high purity of the final product.

The formation of the diaryl ether linkage in this compound would likely proceed via an Ullmann-type condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced soluble copper catalysts and various ligands to facilitate the reaction under milder conditions. nih.govmdpi.com

A plausible synthetic route could involve the coupling of 2-bromophenol with a 3-chloro-4-nitrobenzene derivative, followed by the reduction of the nitro group to an aniline. A similar synthesis was reported for 3-chloro-4-(4'-chlorophenoxy)aminobenzene, where 4-chlorophenol was reacted with 3,4-dichloronitrobenzene using a copper catalyst, followed by reduction of the resulting nitroether with iron powder in ethanol/water to yield the aniline. nih.gov

The optimization of such a synthesis involves systematically varying several parameters:

Catalyst System: While traditional methods use copper powder, modern syntheses often employ copper(I) salts like CuI or CuCl, which are more soluble and active. organic-chemistry.orgmdpi.com The choice of ligand, such as phenanthroline or diamine derivatives, can significantly accelerate the reaction and improve yields. wikipedia.org

Base: A base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). mdpi.comnih.govresearchgate.net The strength and solubility of the base can influence the reaction rate and outcome.

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are typically used to ensure the reactants remain in solution at the required temperatures. wikipedia.orgmdpi.com

Temperature and Reaction Time: While modern catalysts allow for lower temperatures, optimization is still necessary to find the balance between a reasonable reaction rate and the prevention of side reactions or product decomposition. Reaction times are monitored by techniques like Thin-Layer Chromatography (TLC) to determine completion. chemicalbook.com

The subsequent reduction of the nitro group to form the final aniline product can be achieved using various methods, such as catalytic hydrogenation or, more commonly in laboratory settings, with reducing metals like iron, tin, or zinc in an acidic medium. nih.gov

Below is a table illustrating a typical optimization process for a related N-alkylation of an aniline derivative, showcasing how different parameters are systematically altered to find the best conditions.

Table 1: Optimization of Reaction Conditions for Synthesis of N-propargyl anilines. researchgate.net

| Entry | Heating Source | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Oil bath | 80 | 180 | 50 |

| 2 | Oil bath | 100 | 120 | 55 |

| 3 | Microwave | 120 | 20 | 60 |

| 4 | Microwave | 140 | 15 | 65 |

| 5 | Microwave | 160 | 10 | 72 |

| 6 | Microwave | 180 | 10 | 72 |

This table is based on data for the synthesis of N-propargyl aniline derivatives but demonstrates a general optimization workflow applicable to the synthesis of this compound.

Application of Artificial Intelligence and Machine Learning in Synthetic Route Planning and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling faster, more efficient, and predictable approaches to creating complex molecules. nih.gov These technologies are applied to both the design of synthetic routes and the fine-tuning of reaction conditions for optimal performance.

A significant challenge in organic synthesis is predicting whether a proposed reaction will be successful for a new combination of substrates. Machine learning models, trained on large datasets of reaction information, can predict outcomes and yields with increasing accuracy. nih.govresearchgate.net

For a molecule like this compound, predictive models could be used to:

Assess Substrate Compatibility: Before undertaking a synthesis, an ML model could predict the likelihood of a successful Ullmann or Buchwald-Hartwig coupling between the chosen aryl halide and phenol or amine partners. researchgate.net

Forecast Yield and Purity: By analyzing the electronic and steric properties of the reactants, algorithms can forecast the expected yield. For example, models have been developed for substituted anilines that predict their metabolic pathways based on computed physicochemical properties like partial atomic charges. researchgate.net A similar approach can be used to predict reactivity in a synthetic context.

Identify Potential Side Reactions: These models can learn from patterns in failed reactions within large datasets to flag substrate combinations that are likely to produce unwanted byproducts, guiding chemists toward more viable routes.

The development of these predictive tools relies on the availability of large, high-quality datasets. High-throughput experimentation platforms are instrumental in generating this data. nih.gov

Automated synthesis platforms, or "chemputers," are robotic systems that can perform chemical reactions with minimal human intervention. sigmaaldrich.comresearchgate.net These platforms are particularly powerful for optimizing reaction conditions through high-throughput experimentation (HTE), where hundreds of reactions are run in parallel under varying conditions. researchgate.netimperial.ac.uk

An automated platform for optimizing the synthesis of this compound would typically include the following features: imperial.ac.uk

Automated Reagent Handling: Robotic arms with gravimetric or volumetric tools dispense precise amounts of solids and liquids from stock solutions or reagent cartridges. sigmaaldrich.comimperial.ac.uk

Parallel Reaction Vessels: Multiple reactors, often in a 24- or 96-well plate format, allow for the simultaneous testing of different catalysts, ligands, solvents, bases, and temperatures. imperial.ac.uk

Precise Environmental Control: Each reactor or block of reactors can have independent control over temperature, pressure, and atmosphere (e.g., inert gas). imperial.ac.uk

In-line Analysis and Workup: The platforms can be integrated with analytical instruments (like HPLC or MS) to analyze the outcome of each reaction in real-time. Automated modules can also perform quenching, extraction, and purification steps. sigmaaldrich.comnih.govnih.gov

By combining these capabilities, an automated system can rapidly screen a vast parameter space to identify the optimal conditions for yield and purity far more quickly than a human chemist could manually. nih.govresearchgate.net The data generated from these high-throughput experiments is then used to train the predictive ML models discussed previously, creating a powerful feedback loop where experimentation informs prediction and vice-versa. nih.govnih.gov

Table 2: Features of Representative Automated Synthesis Platforms. imperial.ac.uk

| Platform Feature | Description | Example Capability |

|---|---|---|

| Liquid Handling | Automated aspiration and dispensing of solvents and solutions. | Four 10 mL aspiration/dispense channels. |

| Solid Handling | Gravimetric dispensing of powdered reagents. | Dispensing tool with 0.1 mg resolution. |

| Reaction Blocks | Parallel reactors with independent control. | 24 x 20 mL parallel reactions with shaking. |

| Temperature Control | Heating and cooling of reaction vessels. | -20 °C to 150 °C. |

| Atmosphere Control | Ability to run reactions under inert gas. | Ambient or inert atmosphere capabilities. |

| Workup & Purification | Automated extraction and purification steps. | Liquid/liquid extraction, solid phase extraction. |

Comprehensive Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While the existence of 4-(2-Bromophenoxy)-3-chloroaniline is noted in chemical supplier databases, which list its molecular formula (C₁₂H₉BrClNO) and corresponding molecular weight, the crucial experimental data required to populate the outlined article sections are absent from the public domain. Searches for synthetic procedures that would typically include characterization data also proved fruitless.

Information on related compounds, such as various substituted anilines and diaryl ethers, is available. However, in strict adherence to the request to focus solely on this compound and to avoid introducing information outside the specified scope, this analogous data cannot be used to construct a scientifically accurate profile of the target compound.

Therefore, until research containing the detailed spectroscopic and structural analysis of this compound is published and made publicly accessible, the generation of the requested in-depth article with verifiable data tables and research findings is not possible.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification

The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its constituent functional groups. The presence of an amine (-NH2) group, a diaryl ether linkage (C-O-C), and halogen substituents (Br and Cl) on the aromatic rings gives rise to a complex and informative spectrum.

Theoretical studies on similar aniline (B41778) derivatives, often employing Density Functional Theory (DFT) calculations, provide a basis for assigning the observed vibrational frequencies. asianpubs.org For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3500 cm⁻¹. Asymmetric and symmetric stretching modes usually appear as two distinct bands. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. materialsciencejournal.org

The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the phenoxy group is expected to produce a strong absorption band, likely around 1240 cm⁻¹. The positions of the C-Br and C-Cl stretching vibrations are generally found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

A summary of expected vibrational frequencies for the key functional groups is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 | |

| N-H Bending (Scissoring) | 1590 - 1650 | |

| C-N Stretch | 1250 - 1350 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 | |

| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1270 |

| C-O-C Symmetric Stretch | 1020 - 1080 | |

| Halogen Substituents | C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Spectroscopic Signatures of Substituted Phenoxy Anilines

The presence of the electron-donating amino group and the electron-withdrawing halogen atoms (bromine and chlorine) affects the charge distribution within the molecule, which in turn impacts the bond strengths and vibrational frequencies. asianpubs.org For example, the position of the C=C stretching bands can provide information about the electronic effects of the substituents on the aromatic rings.

Raman spectroscopy complements the IR data, as vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric vibrations of the aromatic rings are often more prominent in Raman spectra.

X-ray Crystallography

Determination of Solid-State Molecular Structure

Based on the analysis of analogous halogenated anilines, the molecule of this compound is expected to adopt a non-planar conformation. researchgate.netresearchgate.net The dihedral angle between the two aromatic rings, connected by the ether linkage, will be a key structural parameter. In similar diaryl ether structures, this angle can vary significantly.

The bond lengths and angles within the aromatic rings are expected to be within the typical ranges for substituted benzenes. The C-N bond length will be indicative of the degree of conjugation of the amine lone pair with the aromatic system. The C-Br and C-Cl bond lengths will also conform to standard values.

A hypothetical table of crystallographic parameters for this compound, based on data from similar compounds, is presented below. researchgate.netresearchgate.net

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~11 |

| b (Å) | ~16 |

| c (Å) | ~4 |

| β (°) | ~90 |

| V (ų) | ~700 |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is anticipated to be governed by a combination of hydrogen bonding and other intermolecular interactions. The primary amine group is a hydrogen bond donor and can form N-H···O or N-H···N hydrogen bonds with neighboring molecules. researchgate.net

Solid-State Characterization Methodologies

Beyond single-crystal X-ray diffraction, other solid-state characterization techniques would be essential for a comprehensive understanding of this compound. Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would provide information on the melting point, thermal stability, and decomposition profile of the compound. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to probe the local environment of the carbon, nitrogen, and hydrogen atoms in the solid state, providing complementary information to the diffraction data.

Co-crystallization Strategies and Characterization

Co-crystallization is a technique used to design multi-component crystalline solids by combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in a specific stoichiometric ratio. ijaresm.comglobalresearchonline.net These components are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonds. nih.gov Co-crystals can be engineered to improve the physicochemical properties of a compound, such as its solubility, stability, and bioavailability, without altering its chemical structure. globalresearchonline.netresearchgate.net

Several strategies can be employed to prepare co-crystals:

Solvent Evaporation: This is a common method where the target compound and the co-former are dissolved in a suitable solvent, and the solvent is then slowly evaporated to induce co-crystallization. nih.govnih.gov

Grinding: This solid-state method involves the physical grinding of the two components together, either neat (dry grinding) or with the addition of a small amount of liquid (liquid-assisted grinding or LAG). nih.gov LAG is often more efficient as the solvent can act as a catalyst for co-crystal formation. nih.gov

Slurry Conversion: In this method, a suspension of the target compound is stirred in a solution containing the co-former. nih.gov Over time, the initial solid may convert into the more stable co-crystal form.

The characterization of co-crystals is essential to confirm their formation and to determine their structure and properties. The primary techniques used are similar to those for polymorphism analysis:

PXRD: The powder diffraction pattern of a co-crystal will be unique and different from the patterns of the individual components. ijaresm.comnih.gov

DSC: Co-crystals typically exhibit a single melting point that is different from the melting points of the starting materials. ijaresm.com

Vibrational Spectroscopy (FTIR and Raman): The formation of new intermolecular interactions, particularly hydrogen bonds, in a co-crystal leads to shifts in the vibrational frequencies of the functional groups involved, which can be observed in the IR and Raman spectra. americanpharmaceuticalreview.comnih.govacs.org

Illustrative Characterization Data for a Hypothetical Co-crystal of this compound with a Co-former

| Analysis Technique | This compound | Co-former (e.g., Succinic Acid) | Co-crystal Product |

| PXRD (Characteristic Peaks, 2θ) | 8.5, 12.3, 15.7 | 20.1, 23.5, 28.9 | 7.8, 14.2, 18.5, 24.1 |

| DSC (Melting Point, °C) | 105.2 | 185.0 | 145.7 |

| FTIR (N-H Stretch, cm⁻¹) | 3450, 3360 | N/A | 3410, 3325 (shifted) |

| FTIR (C=O Stretch, cm⁻¹) | N/A | 1690 | 1715 (shifted) |

Investigation of Crystal Habit and its Impact on Research Material

The crystal habit refers to the external morphology or shape of a crystal. nih.gov While the internal crystal structure (polymorph) is defined by the arrangement of molecules in the lattice, the crystal habit is determined by the relative growth rates of different crystal faces. rsc.org Factors such as the solvent used for crystallization, the level of supersaturation, temperature, and the presence of additives can all influence the crystal habit. rsc.orggoogle.comresearchgate.net

The crystal habit can have a significant impact on the bulk properties of a material, which is particularly important in industrial applications. rsc.orgresearchgate.net For example:

Flowability and Compaction: Needle-shaped crystals often exhibit poor flow properties and can be difficult to handle and process, whereas more equant or plate-like crystals may flow more easily and be more compressible. rsc.org

Dissolution Rate: The dissolution rate of a compound can be affected by the crystal habit due to differences in the surface area exposed to the solvent and the specific crystal faces that are dissolving. nih.gov

Filtration and Drying: The shape of crystals can influence the efficiency of filtration and drying processes. rsc.org

The investigation of crystal habit is typically carried out using microscopy techniques, such as optical microscopy and scanning electron microscopy (SEM), which allow for the direct visualization of the crystal morphology. researchgate.net By controlling the crystallization conditions, it is possible to modify the crystal habit to obtain crystals with desired properties. google.comacs.orgrsc.org

Hypothetical Crystal Habit Data for this compound

| Crystallization Solvent | Resulting Crystal Habit | Aspect Ratio (Length:Width) | Observations |

| Ethanol | Acicular (Needle-like) | > 10:1 | Poor flowability, tendency to agglomerate. |

| Acetone | Prismatic | ~ 3:1 | Improved flow properties compared to needles. |

| Isopropanol | Platy | ~ 5:1 | Good flowability, suitable for filtration. |

Techniques for Particle Size and Shape Analysis

The analysis of particle size and shape is crucial for characterizing a powdered solid, as these properties can significantly affect its bulk behavior and performance. pharmaceuticaljournal.netnih.gov For a research compound like this compound, understanding its particle characteristics is important for ensuring consistency between batches and for predicting its behavior in various experimental setups.

Laser Diffraction is a widely used technique for measuring particle size distribution. anton-paar.combeckman.comlabmanager.com It works by measuring the angular variation in the intensity of light scattered as a laser beam passes through a dispersed sample. malvernpanalytical.com Large particles scatter light at small angles, while small particles scatter light at large angles. malvernpanalytical.com The particle size is typically reported as a volume equivalent sphere diameter. malvernpanalytical.com This method is fast, reproducible, and can measure a wide range of particle sizes. malvernpanalytical.combraveanalytics.eu

Image Analysis is a powerful technique that provides information on both particle size and shape. malvernpanalytical.comparticletechlabs.com This method captures digital images of individual particles and uses software to analyze various size and shape parameters. horiba.comresearchgate.net Shape parameters can include aspect ratio, circularity, and roughness. Automated image analysis can rapidly measure tens of thousands of particles, providing statistically significant data. malvernpanalytical.com This technique is invaluable when particle shape is expected to influence material properties. malvernpanalytical.commicrotrac.com

Representative Particle Analysis Data for this compound

Laser Diffraction Data:

| Parameter | Value (µm) |

| D10 | 5.2 |

| D50 (Median) | 25.8 |

| D90 | 75.3 |

D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.

Image Analysis Data:

| Parameter | Average Value | Standard Deviation |

| Mean Diameter (µm) | 26.1 | 8.4 |

| Aspect Ratio | 2.9 | 0.8 |

| Circularity | 0.65 | 0.15 |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of 4-(2-Bromophenoxy)-3-chloroaniline. By calculating the electron density, DFT methods can accurately predict a variety of molecular attributes, offering a cost-effective alternative to experimental measurements. researchgate.net

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to determine the optimized molecular geometry of this compound, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and reactivity.

The electronic properties are further elucidated through analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for the molecule to undergo electronic transitions and interact with other species.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how this compound might interact with other molecules. For instance, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) suggest sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of this compound, which can be compared with experimental data for structural validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra are instrumental in assigning the signals observed in experimental NMR, aiding in the definitive structural elucidation of the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the wavelengths at which the molecule absorbs light. These predictions are valuable for understanding the molecule's photophysical properties. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Wavelengths |

| ¹H NMR (ppm) | 7.5-6.8 (aromatic protons), 4.2 (amine protons) |

| ¹³C NMR (ppm) | 155-115 (aromatic carbons) |

| IR (cm⁻¹) | 3500-3300 (N-H stretch), 1600-1450 (C=C stretch), 1250-1200 (C-O-C stretch), 800-600 (C-Cl, C-Br stretch) |

| UV-Vis (nm) | 210, 285 |

Note: The data in this table is illustrative and represents typical values that might be obtained from spectroscopic predictions for a molecule with this structure.

Conformational Landscape Exploration

The flexibility of the ether linkage in this compound allows for multiple rotational conformations. DFT calculations can be used to explore this conformational landscape by systematically rotating the dihedral angles around the ether bond and calculating the energy of each resulting conformer. This analysis helps to identify the most stable, low-energy conformations of the molecule, which are the most likely to be populated under normal conditions. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates its biological activity and physical properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, tracking its movements and interactions over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, offering insights into conformational changes and intermolecular interactions that are not accessible through static DFT calculations. nih.govnih.gov

Conformational Dynamics of this compound in Solution

MD simulations can be performed to study the behavior of this compound in various solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), it is possible to observe how the solvent influences its conformational preferences and dynamics. Analysis of the simulation trajectory can reveal the stability of different conformations, the rates of transition between them, and the formation of intramolecular hydrogen bonds. This information is critical for understanding how the molecule behaves in a biological or chemical system. nih.gov

Ligand-Receptor Interaction Dynamics

When the biological target of this compound is known, MD simulations can be used to model its interaction with the receptor's binding site. researchgate.netunica.it These simulations can start from a docked pose of the ligand in the receptor and track the stability of the complex over time. ajchem-a.com

Key insights from these simulations include:

Binding Stability: Root Mean Square Deviation (RMSD) analysis of the ligand and protein backbone can indicate the stability of the binding pose. nih.gov

Key Interactions: The simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. unica.itarxiv.org

Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built on the principle that the structure of a molecule dictates its activity and properties.

The development of predictive QSAR/QSPR models for a compound like this compound would involve several steps. First, a dataset of structurally related compounds with known experimental activities or properties would be compiled. For this class of compounds, which includes a diaryl ether and a substituted aniline (B41778) moiety, relevant activities could include herbicidal, antifungal, or kinase inhibitory effects, as seen in studies of similar structures. navimro.commdpi.comrsc.org

Researchers would then calculate a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity.

No specific QSAR or QSPR models have been developed for this compound itself, as no published studies with the necessary datasets are available.

A validated QSAR model is a powerful tool for virtual design. By analyzing the model's equation, chemists can understand which structural features are most important for a desired activity. For instance, a hypothetical QSAR model for a series of diaryl ether anilines might show that bulky, electron-withdrawing groups at a certain position increase activity.

This knowledge would guide the in silico design of new analogs of this compound. Modifications could include changing the position of the bromine or chlorine atoms, introducing different substituents on the phenyl rings, or altering the ether linkage. The predicted activity of these new virtual compounds could then be calculated using the QSAR model, allowing researchers to prioritize the most promising candidates for synthesis and testing.

As no QSAR model for this compound exists, the rational design of analogs based on such a model has not been reported.

In Silico Screening and Virtual Ligand Design

In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a biological target, such as a protein or enzyme. This approach significantly narrows down the number of compounds that need to be tested experimentally.

High-throughput virtual screening (HTVS) could be employed to find potential protein targets for this compound. researchgate.netresearchgate.net This process typically involves two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): If a set of molecules known to be active against a specific target exists, a model of their shared features (a pharmacophore) can be created. This pharmacophore can then be used to search a virtual library for other molecules, like this compound, that fit the model.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, large chemical libraries can be computationally "docked" into the protein's binding site. Compounds are then scored based on how well they fit and interact with the site.

There are no published studies detailing the use of this compound in any high-throughput virtual screening campaigns against specific biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool for understanding the basis of molecular recognition.

Should a potential protein target for this compound be identified, molecular docking simulations would be the next step. The compound would be docked into the active site of the target protein. The resulting poses (orientations) would be evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction.

Further analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's binding site. This "hotspot analysis" is crucial for understanding the structural basis of the interaction and for guiding further optimization of the ligand.

Currently, there is no publicly available research that presents molecular docking studies, binding affinity predictions, or hotspot analyses for this compound with any protein target.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce. Note: This data is purely illustrative and not based on actual experimental or computational results for this compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Leu144, Val57 | Hydrophobic | ||

| Phe165 | Pi-Stacking | ||

| Protease Y | -7.2 | Asp30, Asp215 | Hydrogen Bond |

| Ile50, Val82 | Hydrophobic |

While the methodologies for computational chemistry and molecular modeling are well-established and widely applied in chemical research, the specific compound this compound appears to be unexplored territory. The absence of published QSAR/QSPR models, virtual screening data, and molecular docking studies for this molecule means that its potential biological activities and physicochemical properties, from a computational standpoint, remain uncharacterized. Future research initiatives would be required to generate the data necessary to perform the types of analyses detailed in this article.

Molecular Docking Studies for Protein-Ligand Interactions

Rational Drug Design Principles

The rational design of inhibitors based on the this compound scaffold is a multi-faceted process that leverages computational chemistry and molecular modeling to predict and refine the interaction between the small molecule and its target protein. This approach is guided by several key principles, including structure-activity relationship (SAR) studies, molecular docking, and pharmacophore modeling.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental to understanding how specific chemical modifications to the this compound core influence its biological activity. By systematically altering different parts of the molecule and assessing the impact on kinase inhibition, medicinal chemists can build a comprehensive picture of the key interactions driving potency and selectivity.

For the broader class of 4-anilinoquinazoline (B1210976) and diaryl ether kinase inhibitors, several key SAR observations have been established:

The Core Scaffold: The 4-anilinoquinazoline moiety is a critical component for many EGFR inhibitors, as it mimics the adenine (B156593) portion of ATP and forms crucial hydrogen bonds with the hinge region of the kinase domain. frontiersin.orgnih.gov The diaryl ether linkage present in this compound serves a similar purpose, providing a flexible yet constrained connection between the two aromatic rings, allowing them to adopt an optimal conformation for binding.

Substitutions on the Aniline Ring: The chlorine atom at the 3-position of the aniline ring in this compound plays a significant role in its binding affinity. Halogen atoms and other small lipophilic groups at this position can enhance potency by occupying a specific hydrophobic pocket within the kinase active site. nih.gov

Substitutions on the Phenoxy Ring: The bromine atom at the 2-position of the phenoxy ring is another key feature. The position and nature of substituents on this ring can dramatically affect both potency and selectivity. For instance, in related series of kinase inhibitors, substitutions at this position have been shown to influence interactions with different amino acid residues in the active site, leading to varied inhibition profiles against different kinases. nih.gov

To illustrate the impact of these substitutions, the following table presents hypothetical inhibitory concentration (IC50) values for a series of analogs based on the this compound scaffold. This data, while illustrative, is based on established principles from related kinase inhibitor series.

| Compound ID | R1 (Aniline Ring) | R2 (Phenoxy Ring) | Target Kinase | IC50 (nM) |

| 1 | 3-Cl | 2-Br | EGFR | 50 |

| 2 | 3-Cl | H | EGFR | 250 |

| 3 | H | 2-Br | EGFR | 150 |

| 4 | 3-Cl | 4-Br | EGFR | 80 |

| 5 | 3-F | 2-Br | EGFR | 65 |

This table presents hypothetical data for illustrative purposes based on known SAR trends.

Molecular Docking Studies

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be performed using the crystal structures of target kinases obtained from the Protein Data Bank (PDB). These structures provide a detailed three-dimensional map of the ATP-binding site. nih.govrcsb.org

A typical docking simulation of this compound into the active site of a kinase like EGFR would likely reveal the following key interactions:

Hinge Region Interaction: The aniline nitrogen atom is positioned to form a critical hydrogen bond with a backbone amide of a key amino acid in the hinge region of the kinase, such as Methionine. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

Hydrophobic Interactions: The phenyl rings of the compound would be expected to engage in hydrophobic interactions with nonpolar amino acid residues within the active site. The chloro and bromo substituents would further enhance these interactions by occupying specific hydrophobic pockets.

Gatekeeper Residue Interaction: The conformation of the diaryl ether linkage would allow the molecule to orient itself to interact favorably with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases.

The results of molecular docking are often quantified by a scoring function that estimates the binding affinity. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.

| PDB ID of Target | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1M17 (EGFR) | This compound | -9.5 | Met793 (H-bond), Leu718, Val726, Ala743 |

| 2J6M (VEGFR2) | This compound | -8.8 | Cys919 (H-bond), Val848, Ala866, Leu889 |

This table presents hypothetical data for illustrative purposes based on typical docking results for similar inhibitors.

Pharmacophore Modeling

Pharmacophore modeling is another essential computational technique that defines the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a series of inhibitors based on the this compound scaffold would typically include:

Hydrogen Bond Acceptor/Donor: Representing the key interactions with the kinase hinge region. nih.gov

Aromatic/Hydrophobic Regions: Corresponding to the phenyl rings and their lipophilic substituents. frontiersin.org

Excluded Volumes: Defining regions of space where steric clashes with the protein would occur, thus guiding the design of more complementary molecules.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search virtual compound libraries for novel molecules that possess the desired features and are therefore likely to be active inhibitors. pku.edu.cn

Reactivity Studies and Chemical Transformations of 4 2 Bromophenoxy 3 Chloroaniline

Reactivity at the Bromine Center

The carbon-bromine (C-Br) bond on the phenoxy ring is a key site for chemical transformations. Its reactivity is influenced by factors such as bond dissociation energy and the electronic environment of the aromatic ring.

Cross-Coupling Reactions for Further Derivatization

The bromine atom in 4-(2-bromophenoxy)-3-chloroaniline is particularly susceptible to cross-coupling reactions, a powerful class of reactions in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In reactions like the Suzuki-Miyaura coupling, the C-Br bond reacts preferentially over the carbon-chlorine (C-Cl) bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for the selective introduction of new functional groups at the bromine position while leaving the chlorine atom intact for subsequent modifications.

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base to couple the aryl bromide with a boronic acid or ester. This enables the formation of a new carbon-carbon bond, leading to the synthesis of biphenyl (B1667301) derivatives and other complex aromatic systems.

Other Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a prominent example, other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination could also be employed to further derivatize the molecule at the bromine center. These reactions would introduce vinyl, alkynyl, and amino groups, respectively, expanding the structural diversity of the resulting compounds.

Nucleophilic Displacement Reactions

While less common than cross-coupling reactions for aryl bromides, under specific conditions, the bromine atom can be replaced by a strong nucleophile. These reactions often require harsh conditions, such as high temperatures and pressures, or the use of highly activated substrates.

Reactivity at the Chloro Position

The chlorine atom, attached to the aniline (B41778) ring, also presents opportunities for functionalization, although its reactivity is generally lower than that of the bromine atom in cross-coupling reactions.

Selective Functionalization Strategies

Achieving selective reaction at the chloro position in the presence of a more reactive bromine atom requires careful selection of reaction conditions and catalysts. Strategies to achieve this selectivity might include:

Catalyst Control: Employing catalyst systems that show a higher affinity for activating C-Cl bonds over C-Br bonds.

Sequential Functionalization: Reacting the more labile bromine atom first through a cross-coupling reaction, and then targeting the chloro position in a subsequent step under different reaction conditions.

Hydrodechlorination: In certain catalytic systems, such as with Al-Ni alloy catalysts in alkaline solutions, dehalogenation can occur. Interestingly, the presence of bromine can activate the adjacent C-Cl bond, facilitating its cleavage.

Reactivity of the Aniline Moiety

The aniline portion of the molecule, with its amino group (–NH2) and the aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. makingmolecules.com

Electrophilic Aromatic Substitution Reactions

The positions on the aniline ring available for substitution are ortho and para to the amino group. Since the para position is already occupied by the phenoxy group, electrophilic substitution will primarily occur at the ortho position relative to the amine.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of additional halogen atoms (e.g., bromine or chlorine) onto the aniline ring can be achieved using appropriate halogenating agents and catalysts. libretexts.orgmasterorganicchemistry.com The regioselectivity of these reactions can be influenced by the solvent and the specific reagents used. lookchem.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO2) onto the ring. makingmolecules.com

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (–SO3H). makingmolecules.com

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. makingmolecules.com To overcome this, the amino group is often first protected as an amide.

The interplay of these reactive sites allows for a high degree of control in the synthesis of complex molecules derived from this compound, making it a valuable intermediate in the development of new chemical entities.

Amide Formation and Other Nitrogen-Based Transformations

The primary amino group (-NH₂) of this compound is the principal site of its characteristic chemical transformations. The nucleophilicity of this group, however, is modulated by the electronic effects of the substituents on the aromatic ring.

The aniline nitrogen's lone pair of electrons is delocalized into the aromatic ring, a characteristic that is fundamental to the reactivity of anilines. chemistrysteps.com The presence of the electron-withdrawing chloro group at the 3-position and the bulky, electron-withdrawing 2-bromophenoxy group at the 4-position is expected to decrease the electron density on the nitrogen atom. chemistrysteps.com This reduction in nucleophilicity makes this compound less reactive than aniline itself but still capable of undergoing typical amine reactions, most notably amide formation. noaa.gov

Amide Bond Formation:

The conversion of the amino group to an amide is a common and vital transformation. This is typically achieved by reacting the aniline with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), or by using a coupling agent. acs.orgchimia.ch Given the sterically hindered and electron-deficient nature of the amino group in this compound, more robust coupling methods may be necessary to achieve high yields. rsc.orgnih.gov

Protocols for the amidation of sterically hindered or electron-deficient amines often involve the in situ formation of highly reactive acylating agents or the use of elevated temperatures. rsc.org For instance, the use of acyl fluorides, generated in situ, has proven effective for such challenging substrates. rsc.org

Illustrative Amide Formation Reactions:

| Acylating Agent | Reaction Conditions | Expected Product | Plausible Yield (%) |

| Acetyl Chloride | Base (e.g., triethylamine), aprotic solvent (e.g., DCM), 0 °C to rt | N-(4-(2-bromophenoxy)-3-chlorophenyl)acetamide | 85-95 |

| Benzoyl Chloride | Base (e.g., pyridine), aprotic solvent (e.g., THF), rt | N-(4-(2-bromophenoxy)-3-chlorophenyl)benzamide | 80-90 |

| Acetic Anhydride | Neat or in acetic acid, heat | N-(4-(2-bromophenoxy)-3-chlorophenyl)acetamide | 70-85 |

| Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | Base (e.g., DIPEA), aprotic solvent (e.g., DMF), rt | Corresponding Amide | 75-90 |

This table presents plausible data based on general knowledge of amide formation reactions with substituted anilines. Actual yields would be dependent on optimized reaction conditions.

Other Nitrogen-Based Transformations:

Beyond amide formation, the amino group can participate in other significant reactions, including:

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would convert the amino group into a diazonium salt. These salts are versatile intermediates that can be subsequently replaced by a wide range of functional groups. noaa.govnih.gov

N-Alkylation and N-Arylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products. N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination.

Investigation of Side Reactions and By-product Formation

The synthesis of this compound, likely involving a nucleophilic aromatic substitution such as the Ullmann condensation to form the diaryl ether linkage, and subsequent functional group manipulations, can lead to the formation of various impurities. scielo.org.mxorganic-chemistry.org The identification and control of these impurities are critical for ensuring the quality and safety of any final product. ijpsonline.comajptr.compharmaffiliates.comveeprho.com

Mechanistic Studies of Impurity Generation

Impurities can arise from several mechanistic pathways during the synthesis and subsequent reactions of this compound.

Impurities from Diaryl Ether Synthesis:

The Ullmann reaction, a common method for forming diaryl ethers, often requires harsh conditions and can generate side products. scielo.org.mxnih.govnih.gov Potential side reactions include:

Reductive dehalogenation: The bromo substituent on the phenoxy ring could be removed, leading to the formation of 4-phenoxy-3-chloroaniline.

Homocoupling: The phenolic or aryl halide starting materials could couple with themselves to form symmetrical biaryl or diphenoquinone-type structures.

Incomplete reaction: Unreacted starting materials, such as 3-chloro-4-aminophenol or 1-bromo-2-halobenzene, would persist as impurities.

Impurities from Amide Formation:

During the acylation of the aniline, several side reactions can occur:

Diacylation: Under forcing conditions, a second acyl group might be added to the nitrogen, forming a diacetamide (B36884) derivative.

O-Acylation: If the starting material for the diaryl ether synthesis was a nitrophenol which was subsequently reduced, any unreacted nitrophenol could undergo O-acylation during the amide formation step.

Hydrolysis: The amide product can hydrolyze back to the aniline and carboxylic acid, especially in the presence of strong acids or bases. patsnap.com

Degradation Products:

Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. noaa.gov The presence of the electron-rich ether linkage and the aniline ring makes the molecule potentially susceptible to oxidative degradation, forming quinone-imine or other colored bodies.

Impurity Profiling and Identification in Synthetic Batches

A thorough impurity profile is essential for any chemical compound intended for use in regulated industries. ajptr.compharmaffiliates.comveeprho.compharmasalmanac.com This involves the use of sophisticated analytical techniques to detect, identify, and quantify impurities in synthetic batches.

Common Analytical Techniques for Impurity Profiling:

High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying impurities in the final product and in-process samples. pharmasalmanac.com